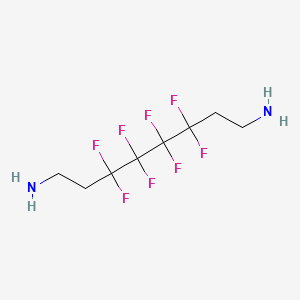
Methyl 2-oxooct-7-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxooct-7-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a carbonyl group (C=O) adjacent to an alkene (C=C) and an ester functional group (COOCH3), making it a versatile molecule in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-oxooct-7-enoate can be synthesized through various methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as a ketone or ester, reacts with an alkyl halide to form the desired ester. The reaction typically occurs under basic conditions using reagents like sodium ethoxide in ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. This involves reacting an appropriate carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-oxooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to an alcohol or aldehyde.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters with different alkyl groups.
Applications De Recherche Scientifique
Methyl 2-oxooct-7-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fragrances, flavors, and polymers
Mécanisme D'action
The mechanism by which methyl 2-oxooct-7-enoate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic acyl substitution, the ester carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and forming the substituted product.
Comparaison Avec Des Composés Similaires
Methyl butyrate: Another ester with a pleasant aroma, commonly used in flavorings.
Ethyl acetate: Widely used as a solvent in various industrial applications.
Methyl 7-oxohept-2-enoate: Similar structure but with a different carbon chain length
Uniqueness: Methyl 2-oxooct-7-enoate is unique due to its combination of an ester, carbonyl, and alkene functional groups, making it highly versatile in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
93360-90-8 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
methyl 2-oxooct-7-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-7-8(10)9(11)12-2/h3H,1,4-7H2,2H3 |
Clé InChI |
IEJMGLFSKAAIHA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
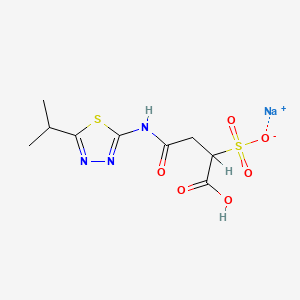



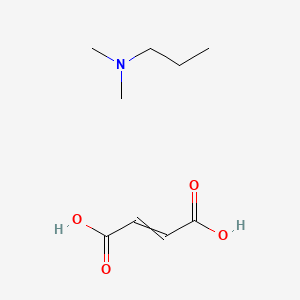
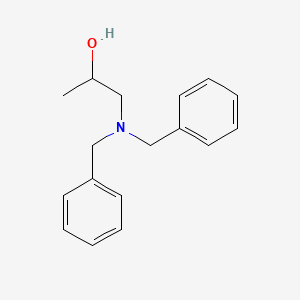
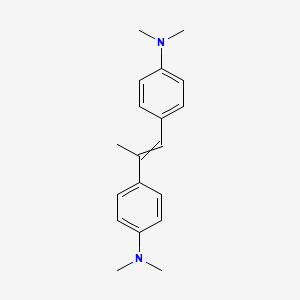
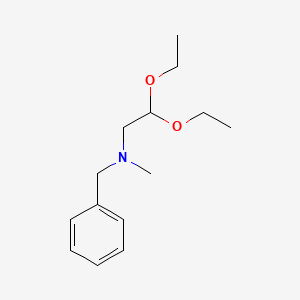
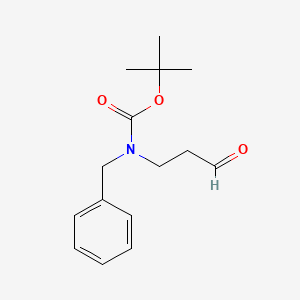
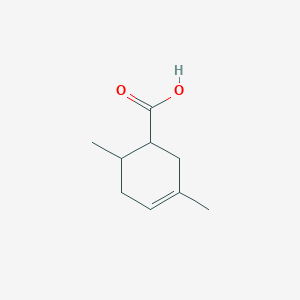
![4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B14342702.png)
![Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate](/img/structure/B14342706.png)
